H-Gly-DL-Arg-Gly-DL-Asp-OH is a synthetic peptide composed of several amino acids, specifically glycine, arginine, glycine, and aspartic acid. This compound is notable for its role in various biochemical applications, particularly in studies related to cell adhesion and signaling pathways. Its structure allows it to mimic natural ligands that interact with integrin receptors on cell surfaces, facilitating cellular processes such as adhesion, migration, and proliferation.
The peptide is synthesized through established chemical methods, primarily solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acid sequences. The availability of high-quality amino acid derivatives has made the synthesis of such peptides more efficient and cost-effective.
H-Gly-DL-Arg-Gly-DL-Asp-OH falls under the category of peptides and is classified based on its amino acid composition and sequence. It is often used in biochemical research and has applications in medicinal chemistry and materials science.
The primary method for synthesizing H-Gly-DL-Arg-Gly-DL-Asp-OH is solid-phase peptide synthesis. This technique involves the following steps:
In industrial settings, automated peptide synthesizers are employed to enhance efficiency and yield. These machines can perform multiple synthesis cycles, ensuring high purity of the final product. The choice of coupling reagents, such as HBTU or DIC, plays a critical role in the success of the synthesis process .
The molecular structure of H-Gly-DL-Arg-Gly-DL-Asp-OH consists of a linear chain of amino acids with specific side chains that contribute to its biochemical properties. The sequence includes:
The molecular formula can be represented as . The molecular weight is approximately 306.34 g/mol. The structure features functional groups characteristic of amino acids, including amine (-NH2) and carboxylic acid (-COOH) groups.
H-Gly-DL-Arg-Gly-DL-Asp-OH can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various amino acid derivatives for substitution reactions .
The mechanism of action for H-Gly-DL-Arg-Gly-DL-Asp-OH primarily involves its interaction with integrin receptors on cell surfaces. This interaction initiates intracellular signaling pathways that regulate essential cellular functions such as:
The specific sequence of the peptide allows it to effectively mimic natural ligands that bind to integrins, influencing cellular behavior .
H-Gly-DL-Arg-Gly-DL-Asp-OH typically appears as a white to off-white powder. It is soluble in water and exhibits stability under recommended storage conditions.
Key chemical properties include:
H-Gly-DL-Arg-Gly-DL-Asp-OH has numerous applications across various scientific fields:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its significance in advancing both scientific research and practical medical applications.
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) represents a primordial cell adhesion motif evolutionarily conserved across diverse taxonomic groups, from Drosophila melanogaster to Homo sapiens. This conservation underscores its fundamental role in integrin-mediated extracellular matrix (ECM) recognition and cellular signaling [1] [5]. Integrins—heterodimeric transmembrane receptors comprising 18 α- and 8 β-subunits—utilize the RGD motif as a primary recognition site for ECM proteins, including fibronectin, vitronectin, fibrinogen, osteopontin, and von Willebrand factor [1] [6]. Structural analyses reveal that eight human integrin subtypes (αvβ3, αvβ5, αvβ6, αvβ8, αvβ1, α5β1, α8β1, and αIIbβ3) bind RGD with varying affinities and specificities, facilitating bidirectional "outside-in" and "inside-out" signaling [2] [6].
The Metal Ion-Dependent Adhesion Site (MIDAS) within the β-subunit’s extracellular domain coordinates divalent cations (Mn²⁺, Mg²⁺, Ca²⁺), enabling electrostatic interactions with the aspartic acid carboxyl group of RGD ligands [2]. This interaction triggers large-scale conformational changes in integrins, transitioning from a bent (low-affinity) to an extended (high-affinity) state via a "switchblade" mechanism. This activation enables cytoskeletal linkage and initiates signaling cascades (e.g., MAPK, PI3K/Akt) governing cell survival, proliferation, and migration [6] [10]. Evolutionary pressure has conserved the RGD motif due to its irreplaceable role in embryogenesis, angiogenesis, hemostasis, and tissue repair—processes dysregulated in pathologies like cancer and thrombosis [1] [6].
Integrin Subtype | Primary Ligands | Biological Functions |
---|---|---|
α5β1 | Fibronectin | Embryogenesis, cell migration |
αvβ3 | Vitronectin, osteopontin | Angiogenesis, bone resorption |
αIIbβ3 | Fibrinogen, vWF | Platelet aggregation, thrombosis |
αvβ6 | Fibronectin, TGF-β | Wound healing, epithelial cell migration |
Synthetic RGD mimetics, including the compound H-Gly-DL-Arg-Gly-DL-Asp-OH, disrupt integrin-mediated platelet aggregation by competitively inhibiting fibrinogen binding to αIIbβ3 (glycoprotein IIb/IIIa) receptors. Platelet activation by agonists like adenosine diphosphate (ADP) triggers a conformational shift in αIIbβ3, enabling fibrinogen cross-linking between adjacent platelets—a final common pathway for thrombus formation [3] [7]. RGD analogues mimic fibrinogen’s RGD sequence, occupying the ligand-binding pocket of αIIbβ3 and sterically hindering fibrinogen engagement [9].
Studies demonstrate that synthetic RGD peptides (e.g., SC-49992) inhibit ADP-induced platelet aggregation in vitro with half-maximal efficacy (ED₅₀) at ~1 µg/mL. In canine models, intravenous infusion reduced platelet deposition on vascular grafts by >90% (p = 0.0006) [3]. The stereochemistry of RGD analogues critically influences efficacy:
Mechanism | Biological Consequence | Experimental Evidence |
---|---|---|
Competitive αIIbβ3 antagonism | Blockade of fibrinogen-mediated platelet cross-linking | 90% reduction in canine graft thrombosis [3] |
Attenuation of ADP-induced secretion | Inhibition of granule release (e.g., serotonin) | ED₅₀ = 1 µg/mL for SC-49992 [3] |
Selective αIIbβ3 targeting | Reduced bleeding risk vs. pan-integrin blockers | KGD motifs show higher specificity [9] |
Synthetic RGD peptides diverge significantly from endogenous ECM ligands in bioavailability, signaling output, and therapeutic utility. These differences arise from structural simplicity versus contextual complexity within native proteins [4] [6] [8].
Structural and Functional Divergence
Bioactivity in Therapeutic Contexts
Signaling modulation: Endogenous ligands trigger robust pro-survival signaling (e.g., PI3K/Akt) via multivalent engagement. Synthetic peptides often antagonize adhesion without activating downstream pathways, promoting anoikis in cancer cells [6] [8].
Table 3: Synthetic vs. Endogenous RGD Bioactivity Profiles
Parameter | Synthetic RGD Peptides | Endogenous RGD Ligands (e.g., Fibronectin) |
---|---|---|
Binding affinity | Low-moderate (IC₅₀: µM–nM range) | High (IC₅₀: nM–pM range) |
Integrin selectivity | Tunable via cyclization/D-amino acids | Broad, context-dependent |
Downstream signaling | Antagonistic (blocks adhesion/survival) | Agonistic (activates PI3K/FAK pathways) |
Theranostic utility | Drug delivery, imaging, anti-angiogenesis | Tissue development, wound healing |
Synthetic RGD mimetics thus represent reductionist tools for probing integrin biology or disrupting pathological adhesion, whereas endogenous ligands orchestrate complex morphogenetic programs through multivalent, spatially constrained presentation [4] [6] [10].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: